2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate
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Overview
Description
2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate is a chemical compound with the molecular formula C20H16O3S and a molecular weight of 336.411 g/mol . This compound is characterized by the presence of a naphthalene ring substituted with a methylsulfanyl group and an oxoethyl benzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate typically involves the reaction of 6-(methylsulfanyl)naphthalene-2-carboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The compound is then isolated and purified using techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under reflux conditions.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate involves its interaction with specific molecular targets and pathways. The compound’s methylsulfanyl group can undergo oxidation to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Methoxynaphthalen-2-yl)propanoic acid: A compound with similar structural features but with a methoxy group instead of a methylsulfanyl group.
2-(6-Bromo-2-methoxynaphthalen-1-yl)methylsulfanyl-benzothiazole: Another compound with a naphthalene ring and a methylsulfanyl group, but with additional bromine and benzothiazole moieties.
Uniqueness
2-[6-(Methylsulfanyl)naphthalen-2-yl]-2-oxoethyl benzoate is unique due to the presence of both the methylsulfanyl and oxoethyl benzoate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
CAS No. |
62244-95-5 |
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Molecular Formula |
C20H16O3S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
[2-(6-methylsulfanylnaphthalen-2-yl)-2-oxoethyl] benzoate |
InChI |
InChI=1S/C20H16O3S/c1-24-18-10-9-15-11-17(8-7-16(15)12-18)19(21)13-23-20(22)14-5-3-2-4-6-14/h2-12H,13H2,1H3 |
InChI Key |
RRXIUZDGXDSDAZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC2=C(C=C1)C=C(C=C2)C(=O)COC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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